3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Description

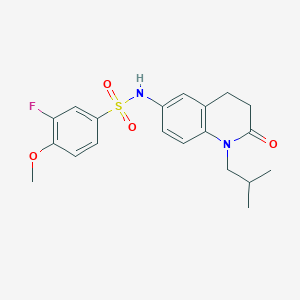

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin core substituted with an isobutyl group at position 1 and a ketone moiety at position 2. The benzenesulfonamide component includes a fluorine atom at position 3 and a methoxy group at position 3.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-13(2)12-23-18-7-5-15(10-14(18)4-9-20(23)24)22-28(25,26)16-6-8-19(27-3)17(21)11-16/h5-8,10-11,13,22H,4,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWZQHVVIXYFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- A fluoro group,

- A tetrahydroquinoline moiety,

- A methoxy group attached to a benzenesulfonamide structure.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit tubulin polymerization. This mechanism is crucial for cancer treatment as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells.

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated the compound's effectiveness against various human cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.99 | Induces apoptosis via caspase activation |

| A549 (Lung) | 0.054 | Arrests cell cycle at G2/M phase |

| HeLa (Cervical) | Not reported | Potential tubulin inhibitor |

| HepG2 (Liver) | Not reported | Potential tubulin inhibitor |

The compound showed particularly potent activity against the A549 lung cancer cell line, with an IC50 value of 0.054 µM, indicating strong cytotoxic effects.

Structure-Activity Relationships (SAR)

The structural components of this compound contribute significantly to its biological activity. Modifications in the tetrahydroquinoline and methoxy groups have been shown to affect the compound's potency:

- Tetrahydroquinoline Substituents : Variations in substituents on the tetrahydroquinoline ring can enhance or diminish cytotoxicity.

- Methoxy Group Positioning : The positioning of the methoxy group on the benzene ring influences binding affinity to tubulin.

Case Studies

A notable study evaluated the compound's effect on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in:

- Increased apoptosis as evidenced by caspase 3 activation.

- Significant inhibition of tubulin polymerization compared to control groups.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with other sulfonamide and heterocyclic derivatives reported in recent patents. Below is a comparative analysis with key analogs:

Key Observations :

- Sulfonamide vs.

- Fluorine Positioning : The 3-fluoro substituent in the target compound may optimize electronic effects on the benzene ring compared to 5-fluoro in Example 53, altering binding affinity and metabolic stability.

- Substituent Bulk : The isobutyl group in the target compound introduces greater steric hindrance than the isopropyl group in Example 53, which could influence pharmacokinetic properties like membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.